molecular formula C17H18N4O3 B5870958 (4-methyl-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone

(4-methyl-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone

Cat. No.: B5870958
M. Wt: 326.35 g/mol
InChI Key: XXVLWORHJKIZDW-UHFFFAOYSA-N
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Description

(4-methyl-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

(4-methyl-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-13-5-6-14(12-15(13)21(23)24)17(22)20-10-8-19(9-11-20)16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVLWORHJKIZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701328444
Record name (4-methyl-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790686
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

335282-53-6
Record name (4-methyl-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-methylacetophenone to introduce the nitro group, followed by the formation of the piperazine ring through a nucleophilic substitution reaction with 2-chloropyridine. The final step involves the formation of the methanone linkage through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-methyl-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of halogen atoms to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (4-methyl-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine its efficacy in treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of (4-methyl-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group and the piperazine ring play crucial roles in its binding affinity and specificity. Pathways involved include signal transduction and metabolic pathways, which are critical for its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Comparison

Compared to similar compounds like cetylpyridinium chloride and domiphen bromide, (4-methyl-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone exhibits unique structural features that enhance its reactivity and binding properties

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